Product packaging for Chloramphenicol 1-acetate(Cat. No.:CAS No. 23214-93-9)

Chloramphenicol 1-acetate

Cat. No.: B120901
CAS No.: 23214-93-9
M. Wt: 365.16 g/mol
InChI Key: WEYAPUCXWINQDH-GHMZBOCLSA-N
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Description

Contextualizing Chloramphenicol (B1208) within Antibiotic Research

Chloramphenicol, first isolated from Streptomyces venezuelae in 1947, holds a significant place in the history of antibiotic research. oup.com It was the first broad-spectrum antibiotic to be discovered and synthesized on a large scale. primescholars.com Its unique chemical structure, featuring a p-nitrophenyl group and an N-dichloroacetyl substituent, was novel for a naturally occurring compound. oup.com Chloramphenicol functions by inhibiting protein synthesis in bacteria, specifically by binding to the 50S ribosomal subunit and interfering with the peptidyl transferase step. ontosight.aipatsnap.com This mechanism of action made it effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like Mycoplasmas, Chlamydiae, and Rickettsiae. oup.comtoku-e.com The discovery and subsequent synthesis of chloramphenicol marked a pivotal moment in the "golden era" of antibiotic discovery, providing a powerful new tool against infectious diseases. mdpi.com

Significance of Acyl Esters in Chloramphenicol Research

The study of chloramphenicol's acyl esters is crucial for several reasons, primarily related to bacterial resistance and the development of prodrugs. oup.commdpi.comnih.gov A primary mechanism of bacterial resistance to chloramphenicol is the enzymatic inactivation of the drug through acetylation. oup.com Bacteria that produce the enzyme chloramphenicol acetyltransferase (CAT) can attach an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol. primescholars.comwikipedia.org This acetylation prevents the antibiotic from binding to bacterial ribosomes, rendering it ineffective. ontosight.aiwikipedia.org

Furthermore, the synthesis of chloramphenicol esters, such as chloramphenicol palmitate and chloramphenicol succinate (B1194679), has been a key area of research for therapeutic applications. oup.compatsnap.com These ester derivatives often act as prodrugs, which are inactive themselves but are hydrolyzed by esterases in the body to release the active chloramphenicol. patsnap.comnih.gov This approach can improve characteristics like taste and solubility for oral administration. patsnap.comresearchgate.net Research into the enzymatic and non-enzymatic hydrolysis of these esters is therefore essential to understand their pharmacokinetic profiles. nih.govresearchgate.net

Research Focus on Chloramphenicol 1-Acetate within the Broader Phenicol Class

Within the phenicol class of antibiotics, which includes chloramphenicol and its derivatives, this compound has been a specific subject of academic investigation. nih.govnih.gov While chloramphenicol acetyltransferase (CAT) primarily acetylates the 3-hydroxy position of chloramphenicol to form chloramphenicol 3-acetate, the 1-acetate isomer is also of significant interest. nih.govmedchemexpress.com

Research has shown that non-enzymatic interconversion can occur between chloramphenicol 3-acetate and this compound, particularly at higher pH values. nih.gov This isomerization is a key factor in the potential for diacetylation of the chloramphenicol molecule. nih.gov Studies have indicated that this compound can be further acetylated by CAT to form chloramphenicol 1,3-diacetate. nih.gov this compound is also recognized as a naturally occurring co-metabolite of chloramphenicol in Streptomyces venezuelae and is the major product of the CAT-mediated resistance mechanism. agscientific.com Although it has significantly lower antibiotic potency than the parent compound, its formation is a critical step in the bacterial detoxification process. toku-e.comagscientific.com

The synthesis and study of various chloramphenicol esters, including the 1-acetate form, have been facilitated by the use of lipases for regioselective acylation. mdpi.comnih.govdaneshyari.com This enzymatic approach allows for the specific production of different esters for research purposes. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2N2O6 B120901 Chloramphenicol 1-acetate CAS No. 23214-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYAPUCXWINQDH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945897
Record name N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23214-93-9
Record name N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23214-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Research of Chloramphenicol 1 Acetate

Investigating Chemical Synthesis Pathways for Chloramphenicol (B1208) 1-Acetate

The chemical synthesis of Chloramphenicol 1-acetate is intrinsically linked to the reactivity of the two hydroxyl groups present in the parent chloramphenicol molecule. The structure of chloramphenicol features a primary hydroxyl group at the C-3 position and a secondary hydroxyl group at the C-1 position of the propanediol (B1597323) side chain.

Direct and selective chemical acylation of the C-1 hydroxyl group is challenging. Standard acylation procedures, for instance using acetyl chloride or acetic anhydride (B1165640), often lead to the formation of Chloramphenicol 3-acetate as the primary product due to the higher reactivity of the primary hydroxyl group. jneonatalsurg.commdpi.com However, the formation of this compound can occur through a subsequent, non-enzymatic intramolecular rearrangement. After the initial, more rapid acetylation of the 3-hydroxyl group, the acetyl group can migrate to the 1-hydroxyl position. nih.gov This acyl migration allows for the eventual isolation of this compound, although the process may yield a mixture of the 1-acetate, 3-acetate, and di-acetylated products. mdpi.comnih.gov The separation of these isomers requires chromatographic techniques. thieme-connect.com

Semisynthetic Approaches to Chloramphenicol Derivatization Yielding Acetate (B1210297) Forms

Semisynthetic derivatization involves the chemical modification of the naturally produced chloramphenicol molecule. jneonatalsurg.com This strategy is widely employed to generate analogs with improved characteristics, such as enhanced antimicrobial activity, reduced toxicity, or a broader spectrum of action. jneonatalsurg.comjneonatalsurg.com Acetylation is a key reaction in these semisynthetic strategies.

The primary goals of creating acetate derivatives of chloramphenicol include:

Enhanced Efficacy : Modifying the structure can lead to improved activity against resistant bacterial strains. jneonatalsurg.com

Improved Pharmacokinetics : Alterations can affect the drug's absorption, distribution, metabolism, and excretion profiles. jneonatalsurg.com

Development of Prodrugs : Ester derivatives at the hydroxyl groups can function as prodrugs. For example, Chloramphenicol succinate (B1194679), an ester at the 3-hydroxyl position, is hydrolyzed in the body to release the active chloramphenicol. mdpi.com

In this context, the synthesis of acetate forms is a foundational step. By reacting chloramphenicol with reagents like acetyl chloride or acetic anhydride in the presence of a base catalyst, researchers can produce acetate esters. jneonatalsurg.com While the 3-acetate is often the initial major product, reaction conditions can be manipulated to influence the product distribution, and the subsequent acyl migration can yield the 1-acetate derivative. jneonatalsurg.comnih.gov These acetate derivatives can be final products or serve as intermediates for further structural modifications. mdpi.com

Enzymatic Synthesis and Biotransformation Pathways Leading to this compound

Enzymatic and microbial transformations provide highly specific pathways for the synthesis of chloramphenicol derivatives, including this compound. These biocatalytic methods can offer superior regioselectivity compared to purely chemical approaches.

A key enzyme in this process is Chloramphenicol Acetyltransferase (CAT), which is a primary mechanism of bacterial resistance to the antibiotic. nih.govresearchgate.net CAT enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol, producing Chloramphenicol 3-acetate. nih.govebi.ac.uk This modification inactivates the antibiotic, as the acetylated form can no longer bind effectively to the bacterial ribosome. researchgate.net Following this enzymatic acetylation at the 3-position, a slow, non-enzymatic migration of the acetyl group to the 1-hydroxyl group can occur, resulting in the formation of this compound. nih.gov

Direct enzymatic production of this compound has also been observed. Research on the biotransformation of chloramphenicol by spores of Streptomyces griseus identified this compound as one of the transformation products, alongside Chloramphenicol 3-acetate and other acylated derivatives. nih.gov This indicates that certain microbial systems possess enzymes capable of directly acetylating the 1-position or facilitating the acyl migration.

Below is a summary of enzymatic and biotransformation findings related to chloramphenicol acetylation.

Microorganism/EnzymeSubstrate(s)Product(s) IdentifiedKey Finding
Streptomyces griseus (Spores)ChloramphenicolChloramphenicol-1-acetate, Chloramphenicol-3-acetate, and other 3-O-acyl derivatives (propionate, butyrate, etc.). nih.govDemonstrates direct microbial acylation yielding both 1-acetate and 3-acetate forms. nih.gov
Chloramphenicol Acetyltransferase (CAT)Chloramphenicol, Acetyl-CoAChloramphenicol 3-acetate. nih.govebi.ac.ukThe primary enzymatic product is the 3-acetate, which is a precursor to the 1-acetate via non-enzymatic acyl migration. nih.gov
Cupriavidus sp. CLC6ChloramphenicolChloramphenicol 3-acetate (A-CAP). nih.govThis species demonstrates resistance by acetylating the C3-OH group of chloramphenicol. nih.gov
Lipase (e.g., Novozym 435, CAL-B)Chloramphenicol, Vinyl acetateChloramphenicol 3-acetate. chemicalbook.comLipases can be used for regioselective acylation, primarily targeting the 3-hydroxyl group under specific conditions. mdpi.comchemicalbook.com

Structural Modifications and Novel Pharmacophore Development through Acylations

Acylation, including the formation of this compound, is a critical tool for the development of novel pharmacophores based on the chloramphenicol scaffold. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. By modifying these groups, medicinal chemists aim to create new molecules with improved therapeutic profiles. nih.govarxiv.org

The derivatization of chloramphenicol's hydroxyl groups through acylation serves several strategic purposes in drug discovery:

Overcoming Resistance : As enzymatic acetylation is a common resistance mechanism, developing derivatives that are poor substrates for CAT enzymes or that can bypass this inactivation is a key goal. nih.gov

Creating Dual-Acting Agents : The acetyl group can serve as a linker to attach other pharmacophores, creating "twin-drugs." nih.gov For instance, researchers have synthesized chloramphenicol conjugates by linking peptides or other moieties to the molecule via an acyl or succinate spacer, aiming to create compounds with dual mechanisms of action or improved targeting. mdpi.comnih.gov

Modulating Ribosome Affinity : The hydroxyl groups of chloramphenicol are crucial for its binding to the bacterial ribosome. nih.gov While acylation at these sites inactivates the drug, using the position to attach other chemical entities, such as basic amino acids, can lead to new pharmacophores that interact differently with the ribosome, potentially restoring or enhancing antimicrobial activity. nih.govnih.gov

Recent research has focused on attaching various chemical scaffolds to the chloramphenicol core, often by replacing the dichloroacetyl moiety or modifying the hydroxyl groups. nih.govnih.gov These efforts have led to the synthesis of conjugates with amino acids, peptides, and polyamines, endowing the parent antibiotic with new properties and potential applications against drug-resistant pathogens. mdpi.comnih.gov

Metabolic and Biotransformation Studies of Chloramphenicol 1 Acetate

Pathways of Chloramphenicol (B1208) Acetylation in Biological Systems

The acetylation of chloramphenicol is a primary route of its metabolism, catalyzed by the enzyme chloramphenicol acetyltransferase (CAT). nih.gov This enzymatic reaction is a well-documented mechanism of bacterial resistance to the antibiotic. researchgate.net The process involves the transfer of an acetyl group from acetyl-coenzyme A to the chloramphenicol molecule, rendering it unable to bind to bacterial ribosomes, thus neutralizing its antibiotic effect. nih.govproteopedia.org

The initial product of this enzymatic acetylation is chloramphenicol 3-acetate. nih.govnih.gov The CAT enzyme specifically targets the 3-hydroxyl group of the propanediol (B1597323) side chain of chloramphenicol. nih.gov Following this initial enzymatic step, a subsequent non-enzymatic intramolecular rearrangement can occur.

Chloramphenicol 1-acetate is formed through the non-enzymatic intramolecular migration of the acetyl group from the 3-position to the 1-position of the propanediol side chain of chloramphenicol 3-acetate. nih.gov This conversion is a key step in the formation of different acetylated isomers of chloramphenicol. The initial enzymatic product, chloramphenicol 3-acetate, can then isomerize to form this compound. This isomerization allows for further acetylation at the now-free 3-hydroxyl group, leading to the formation of chloramphenicol 1,3-diacetate. nih.gov

Microbial Metabolism and Biodegradation Pathways Involving Acetylated Chloramphenicol

In microorganisms, the acetylation of chloramphenicol is primarily a detoxification and resistance mechanism. bionity.com Bacterial consortia enriched from environments like activated sludge have demonstrated the ability to biodegrade chloramphenicol, with chloramphenicol 3-acetate being identified as a major intermediate in this process. drugbank.com The gene catB, which encodes for chloramphenicol acetyltransferase, has been identified in bacteria such as Cupriavidus sp. and is responsible for the acetylation of chloramphenicol. nih.gov This acetylation reduces the toxicity of the antibiotic, allowing the microbial community to further metabolize it. nih.gov

Genera of bacteria such as Sphingomonas, Chryseobacterium, Cupriavidus, Bradyrhizobium, and Burkholderia have been identified as playing potential roles in the biodegradation of chloramphenicol, a process in which acetylation is a key initial step. drugbank.com While acetylation inactivates the antibiotic, further microbial metabolic processes are required for the complete mineralization of the compound.

In Vivo and In Vitro Metabolic Fate of Acetylated Chloramphenicol

The metabolic fate of the parent compound, chloramphenicol, has been extensively studied in both in vivo and in vitro models. In mammalian systems, chloramphenicol is primarily metabolized in the liver to the inactive chloramphenicol glucuronate. wikipedia.orglongdom.org Other identified metabolites of chloramphenicol in urine include the oxamic acid, alcohol, and base derivatives. wikipedia.org In vitro studies using rat liver microsomes have identified metabolites such as chloramphenicol aldehyde, p-nitro-benzyl alcohol, N-(2-oxoethyl)dichloroacetamide, and N-(2-hydroxyethyl)dichloroacetamide. nih.gov

However, specific information regarding the in vivo and in vitro metabolic fate of this compound is less documented. While it is known that mammalian liver extracts exhibit an activity that can mimic bacterial chloramphenicol acetyltransferase, the subsequent pathways for the breakdown or excretion of the acetylated forms are not as well characterized as those for the parent drug. nih.gov It is plausible that acetylated forms may undergo deacetylation back to the parent compound, which then enters its known metabolic pathways, but specific studies detailing this are limited.

Identification of Acetylated Chloramphenicol Metabolites in Biological Matrices

The identification and separation of chloramphenicol and its acetylated metabolites from biological matrices rely on various analytical techniques. Thin-layer chromatography (TLC) is a commonly used method to separate the acetylated forms of chloramphenicol from the unacetylated parent compound. longdom.org This technique, often coupled with autoradiography for radiolabeled compounds, allows for the quantification of the conversion of chloramphenicol to its acetylated derivatives. longdom.orgnih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of chloramphenicol and its metabolites. nih.gov For more detailed structural elucidation and differentiation of isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. nih.gov Chiral liquid chromatography has proven effective in separating the various stereoisomers of chloramphenicol, which is crucial as only the RR-p-CAP isomer possesses significant antimicrobial activity. nih.gov These analytical methods are essential for accurately identifying and quantifying this compound and other related metabolites in complex biological samples.

Enzymatic Interactions and Molecular Mechanisms Involving Chloramphenicol 1 Acetate

Chloramphenicol (B1208) Acetyltransferase (CAT) Activity and Substrate Specificity

Chloramphenicol Acetyltransferase is a bacterial enzyme that confers resistance to chloramphenicol by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the antibiotic, thereby inactivating it. researchgate.netwikipedia.org This enzymatic modification prevents chloramphenicol from binding to the 50S subunit of bacterial ribosomes, which is necessary for the inhibition of protein synthesis. researchgate.netnih.govcapes.gov.br CAT enzymes are typically homotrimeric proteins, with each subunit possessing an active site. wikipedia.orgproteopedia.org The active site is located in a deep pocket at the interface between adjacent subunits. wikipedia.orgproteopedia.org

The primary mechanism of chloramphenicol inactivation by CAT involves a sequential acetylation process. The initial and most efficient step is the enzymatic transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol. nih.govasm.org This reaction is facilitated by a key histidine residue (His-195 in CAT III) within the active site, which acts as a general base to deprotonate the 3-hydroxyl group, promoting a nucleophilic attack on the acetyl-CoA. wikipedia.orgproteopedia.org

The product of this initial reaction is 3-O-acetyl-chloramphenicol. Subsequently, a slow, non-enzymatic intramolecular acyl migration occurs, where the acetyl group is transferred from the 3-hydroxyl to the 1-hydroxyl position, resulting in the formation of Chloramphenicol 1-acetate (also known as 1-O-acetyl-chloramphenicol). proteopedia.orgrcsb.org This isomerization is a critical step in the pathway to complete inactivation of the antibiotic. proteopedia.org

Once this compound is formed, its now-free 3-hydroxyl group becomes available for a second enzymatic acetylation by CAT. proteopedia.orgrcsb.org This reaction converts this compound into 1,3-diacetyl-chloramphenicol. proteopedia.org However, this second enzymatic step is significantly less efficient than the initial acetylation of the parent chloramphenicol molecule. asm.org Research indicates that the acetylation of 1-acetyl-chloramphenicol is approximately 150-fold less efficient, likely due to an unfavorable fit of the mono-acetylated substrate within the enzyme's active site caused by the bulky 1-acetyl substituent. asm.org Despite its reduced efficiency, this final acetylation step ensures the complete inactivation of the antibiotic. proteopedia.org It is important to note that even the initial mono-acetylation at either the 3- or 1-position is sufficient to abolish the antibiotic's affinity for the ribosome and thus confer resistance. rcsb.org

Table 1: Pathway of Chloramphenicol Acetylation by CAT

StepSubstrateEnzyme/ProcessProductRelative Efficiency
1ChloramphenicolCAT3-O-acetyl-chloramphenicolHigh
23-O-acetyl-chloramphenicolNon-enzymatic acyl migrationThis compoundSlow
3This compoundCAT1,3-diacetyl-chloramphenicolLow (~150x less efficient than Step 1)

The structural basis for CAT's interaction with chloramphenicol has been extensively studied through X-ray crystallography. wikipedia.orgnih.govumich.edu These studies reveal that chloramphenicol binds in a deep pocket at the interface of two subunits of the CAT trimer. wikipedia.org The majority of the residues forming this binding pocket belong to one subunit, while the catalytically essential histidine residue is contributed by the adjacent subunit. wikipedia.org

The active site is characterized by a number of key residues that interact with the chloramphenicol molecule. For instance, in CAT I, Tyr133 forms a strong hydrogen bond with the carbonyl group of chloramphenicol. umich.edu The dichloroacetyl moiety of the antibiotic engages in hydrophobic interactions with residues such as Phe134. umich.edu While high-resolution crystal structures of CAT in complex with the initial substrate, chloramphenicol, are available, specific structural data for CAT complexed with this compound or 1,3-diacetyl-chloramphenicol are less prevalent. rcsb.orgnih.govumich.edunih.gov The available structures, however, provide a clear understanding of how the parent molecule is positioned for the initial acetylation at the 3-hydroxyl group, with the Nε2 atom of the catalytic histidine located in close proximity (e.g., 2.7 Å away in CAT I) to this hydroxyl group. nih.gov

Enzyme Kinetics and Reaction Mechanisms of Acetyltransferases with Chloramphenicol Derivatives

The enzymatic reaction catalyzed by CAT follows a ternary-complex mechanism. nih.gov Steady-state kinetic analyses have shown that the substrates, chloramphenicol and acetyl-CoA, can bind to the enzyme in a random order, although there may be a preference for acetyl-CoA as the leading substrate. nih.gov The reaction proceeds through the formation of a ternary complex of the enzyme, chloramphenicol, and acetyl-CoA. nih.gov

Table 2: Key Residues in CAT Catalytic Mechanism

Residue (CAT III nomenclature)Role in Catalysis
His-195Acts as a general base, deprotonating the 3-hydroxyl group of the substrate. wikipedia.orgproteopedia.org
Ser-148Stabilizes the tetrahedral intermediate via hydrogen bonding.
Thr-174Involved in transition state stabilization through a hydrogen-bonded water molecule. wikipedia.org
Asp-199Part of a catalytic triad (B1167595) that orients and stabilizes the catalytic histidine. wikipedia.org

Other Enzymatic Biotransformations Affecting this compound

Besides the well-characterized pathway involving CAT, other enzymatic activities can also lead to the formation of this compound. A study on Streptomyces griseus revealed that this bacterium can inactivate chloramphenicol through acylation, producing a variety of derivatives. thermofisher.com Among the identified transformation products were both this compound and chloramphenicol-3-acetate, alongside other acylated forms such as chloramphenicol-3-propionate, chloramphenicol-O-isobutyrate, chloramphenicol-3-butyrate, and chloramphenicol-3-isovalerate. thermofisher.com This indicates that other acyltransferases, beyond the canonical CAT enzymes, may exist in nature and utilize different acyl-CoA donors to modify chloramphenicol, and in the process, also produce this compound. thermofisher.com

Additionally, broader studies on chloramphenicol biotransformation have identified other enzymatic modifications such as oxidation at the C1-OH and C3-OH groups. nih.gov While not directly forming this compound, these alternative pathways highlight the diverse enzymatic strategies employed by microorganisms to metabolize and detoxify chloramphenicol. The enzymatic degradation of chloramphenicol by enzymes like laccase has also been reported, although this process leads to different breakdown products. researchgate.net

Biochemical and Cellular Research on Acetylated Chloramphenicol

Impact of Acetylated Chloramphenicol (B1208) on Mitochondrial Protein Synthesis Research

The acetylation of chloramphenicol to chloramphenicol 1-acetate is a detoxification mechanism that prevents the antibiotic from inhibiting mitochondrial protein synthesis. The parent compound, chloramphenicol, is known to target mitochondrial ribosomes, which are structurally similar to bacterial ribosomes. This inhibition can lead to a range of cytotoxic effects.

Research on the parent compound has shown that it can significantly disrupt the synthesis of mitochondrial proteins. For instance, studies on HeLa and L cells have demonstrated that chloramphenicol exposure leads to a progressive, dose-dependent decrease in the activities of cytochrome oxidase and succinate-cytochrome c reductase, both of which are key enzyme complexes in the mitochondrial respiratory chain with subunits encoded by mitochondrial DNA. nih.gov In bone marrow cells, chloramphenicol has been observed to induce ultrastructural changes in mitochondria, including an increased density of the mitochondrial matrix, which is linked to the inhibition of mitochondrial protein synthesis. biologists.com

The formation of this compound effectively prevents these inhibitory effects. By blocking the binding of the antibiotic to mitochondrial ribosomes, the acetylation process ensures that the synthesis of essential mitochondrial proteins can proceed, thus mitigating the toxic effects of the parent compound on mitochondrial function.

Table 1: Effects of Chloramphenicol on Mitochondrial Enzyme Activities in HeLa and L Cells

Treatment Duration Cytochrome Oxidase Activity (% of control) Succinate-Cytochrome c Reductase Activity (% of control) Mitochondrial Appearance
2-3 days ~50% ~50% Swollen
5 days ~25% ~25% More swollen, disoriented and disintegrating cristae
6-8 days ~25% ~25% Severe changes, affected cristae

Data synthesized from research on the effects of the parent compound, chloramphenicol. nih.gov

Studies on Cellular Respiration and Energy Metabolism Perturbations

The conversion of chloramphenicol to this compound is understood to prevent the perturbations in cellular respiration and energy metabolism that are characteristic of exposure to the parent antibiotic. Chloramphenicol can cause mitochondrial stress and lead to a decrease in ATP biosynthesis. nih.govnih.gov

Studies on various cell lines have shown that chloramphenicol treatment can lead to a dose-dependent decrease in ATP levels. nih.gov This is a direct consequence of the inhibition of mitochondrial protein synthesis, which disrupts the proper functioning of the electron transport chain and oxidative phosphorylation. For example, in H1299 cells, chloramphenicol treatment suppressed the mitochondrial translation of mtDNA-encoded cytochrome c oxidase subunit I (Cox I) and decreased ATP biosynthesis. nih.gov In K562 erythroleukemia cells, a therapeutic dose of chloramphenicol resulted in significant decreases in cytochrome c oxidase activity and ATP levels. harvard.edu

The acetylation of chloramphenicol into this compound effectively inactivates the molecule, preventing it from interfering with mitochondrial protein synthesis and, consequently, with cellular respiration and energy metabolism.

Table 2: Impact of Chloramphenicol on Cellular Energy Metabolism

Cell Line Parameter Measured Observed Effect of Chloramphenicol
H1299 ATP Biosynthesis Decreased in a dose-dependent manner
K562 Cytochrome c Oxidase Activity Markedly decreased
K562 ATP Levels Significantly decreased
HeLa and L cells Mitochondrial Respiration Impaired due to decreased respiratory enzyme activities

This table summarizes findings related to the parent compound, chloramphenicol, the effects of which are mitigated by acetylation. nih.govnih.govharvard.edu

Investigations into DNA Damage and Genotoxicity Mechanisms Induced by Related Metabolites

While this compound itself is considered an inactive detoxification product, research has focused on the genotoxic potential of other metabolites of chloramphenicol. The parent compound itself has shown mixed results in genotoxicity studies in mammalian systems, with some evidence of cytogenetic effects like DNA single-strand breaks and increased chromosomal aberrations. nih.gov

Of particular interest are metabolites produced by intestinal bacteria. One such metabolite, dehydrochloramphenicol, has been shown to induce DNA single-strand breaks in human cell lines, including Raji cells, activated lymphocytes, and bone marrow cells. nih.gov This metabolite can be further metabolized in the bone marrow through nitroreduction, a process that is thought to be a key step in the development of chloramphenicol-induced aplastic anemia. nih.govnih.gov Another reactive metabolite, nitroso-chloramphenicol, has also been implicated in DNA damage. nih.gov

These findings suggest that while the primary acetylation of chloramphenicol at the 1-hydroxyl group is a detoxification pathway, other metabolic routes can lead to the formation of genotoxic intermediates.

Table 3: Genotoxicity of Chloramphenicol and its Metabolites

Compound Cell System Genotoxic Effect
Chloramphenicol Mammalian cells Mixed results; some evidence of DNA single-strand breaks and chromosomal aberrations
Dehydrochloramphenicol Raji cells, activated human lymphocytes, human marrow cells Induction of DNA single-strand breaks
Nitroso-chloramphenicol Rat bone-marrow cells Irreversible binding and inhibition of DNA synthesis

This table presents findings on the genotoxicity of chloramphenicol and its other metabolites. nih.govnih.govnih.gov

Effects on Mammalian Cell Cycle Regulation and Apoptosis Pathways

The acetylation of chloramphenicol to its 1-acetate form is expected to abrogate the effects on cell cycle regulation and apoptosis that have been observed with the parent compound. Studies have demonstrated that chloramphenicol can inhibit cell growth by arresting the cell cycle and can induce apoptosis in a dose-dependent manner. jmb.or.kr

In chronic myelogenous leukemia K562 cells, chloramphenicol was found to inhibit cell growth by arresting the G1/S transition. jmb.or.kr This was associated with a decrease in the expression of cell cycle regulatory molecules such as E2F-1 and cyclin D1. jmb.or.kr Furthermore, prolonged exposure to chloramphenicol induced apoptotic cell death through a caspase-dependent pathway. jmb.or.kr In other studies, chloramphenicol has been shown to induce apoptosis in human keratinocytes, an effect that was associated with the activation of caspases and the production of reactive oxygen species. researchgate.net

Interestingly, some research suggests that the mitochondrial stress induced by chloramphenicol can also lead to resistance to apoptosis through a p21-dependent pathway. nih.gov Pretreatment of certain cancer cell lines with chloramphenicol rendered them resistant to apoptosis induced by other agents. nih.gov The formation of this compound would prevent these complex interactions with cell cycle and apoptosis pathways by inactivating the parent molecule.

Table 4: Effects of Chloramphenicol on Cell Cycle and Apoptosis

Cell Line Effect on Cell Cycle Effect on Apoptosis
K562 (Chronic Myelogenous Leukemia) Arrests G1/S transition; decreases cyclin D1 and E2F-1 Induces apoptosis via caspase-dependent pathway
Mouse Leukemic Cells (L5178Y) Prolongation of the cell cycle Induces cell death, particularly in the G2 phase
Human Keratinocytes Inhibits proliferation Induces apoptosis associated with caspase activation and ROS production
HepG2 and H1299 - Pretreatment renders cells resistant to mitomycin-induced apoptosis

This table summarizes the observed effects of the parent compound, chloramphenicol, on mammalian cell cycle and apoptosis, which are prevented by its acetylation. jmb.or.krresearchgate.netnih.govdoi.org

Advanced Analytical Methodologies for Chloramphenicol 1 Acetate Research

Development and Validation of Chromatographic Techniques for Acetylated Chloramphenicol (B1208) Detection

Chromatographic methods coupled with mass spectrometry are the cornerstone for the detection and quantification of chloramphenicol and its acetylated metabolites. These techniques offer the high sensitivity and selectivity required for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of chloramphenicol derivatives due to its specificity and sensitivity. spectrabase.comchemicalbook.comfda.govthermofisher.com While methods are extensively validated for the parent compound, chloramphenicol (CAP), the principles are directly applicable to its acetylated metabolites. For instance, a method validated for the quantification of the closely related isomer, chloramphenicol 3-acetate, demonstrates the capabilities of this technique. The validation of this method revealed excellent linearity and precision. researchgate.net

The molecular weight of chloramphenicol 1-acetate is 365.19 g/mol . In negative electrospray ionization (ESI) mode, the precursor ion would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 364.2. While the parent compound (CAP) typically uses the precursor ion m/z 321 and fragments to product ions like m/z 152, 194, and 257, the fragmentation pattern for the acetylated form would differ due to the addition of the acetyl group. thermofisher.comfda.govresearchgate.net The development of a quantitative method would involve optimizing the collision energy to generate specific and abundant product ions for use in Multiple Reaction Monitoring (MRM) analysis.

Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. chemicalbook.comnih.gov A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is commonly employed to achieve separation from the parent compound and other metabolites. fda.govnih.gov

A summary of validation parameters for a representative acetylated chloramphenicol isomer analysis is presented below.

Table 1: LC-MS/MS Method Validation Parameters for Chloramphenicol 3-Acetate. researchgate.net

Validation ParameterResult
Linearity (R²)0.980
Concentration Range3–100 µg/L
Intraday Accuracy10%
Interday Accuracy5%
Intraday Precision20%
Interday Precision5%
Method Detection Limit (MDL)1 µg/L
Method Quantification Limit (MQL)3 µg/L

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for metabolite profiling, capable of separating and identifying a wide range of small molecules. nih.govmdpi.com Due to the low volatility of compounds like chloramphenicol and its acetylated derivatives, a chemical derivatization step is necessary to make them amenable to GC analysis. mdpi.comomicsonline.org

The most common derivatization technique for compounds with hydroxyl and amine groups is silylation. brjac.com.brsemanticscholar.orgwaters.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or commercial mixtures like Sylon HTP are used to replace the active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) group. omicsonline.orgwaters.com This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column. brjac.com.br

For metabolite profiling, a typical GC-MS workflow involves:

Extraction of metabolites from the sample matrix.

Drying of the extract.

Derivatization (silylation) of the dried residue.

Injection into the GC-MS system.

The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that can be used for identification by comparing it to spectral libraries. nih.govpdx.edu This approach allows for the simultaneous analysis of numerous metabolites in a sample, making it ideal for discovering metabolic changes, including the production of acetylated chloramphenicol. mdpi.com

Spectroscopic Characterization Methods for Chloramphenicol Acetate Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation of molecules, including chloramphenicol acetate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of chloramphenicol, the primary alcohol protons of the -CH₂OH group are clearly visible. Upon acetylation at the 1-position, a significant downfield shift of these protons is expected due to the deshielding effect of the newly formed ester group. A similar effect is observed in the ¹³C-NMR spectrum for the carbon of this group. Analysis of the closely related chloramphenicol propionate (B1217596) ester shows that esterification at the primary hydroxyl group leads to distinct changes in the NMR spectra, which can be used to confirm the position of acetylation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups within a molecule. The FTIR spectrum of chloramphenicol shows characteristic absorption bands for O-H and N-H stretching (around 3352-3246 cm⁻¹) and a C=O stretch for the amide group (around 1681 cm⁻¹). researchgate.net For this compound, the spectrum would be expected to show a new, strong C=O stretching band characteristic of an ester, typically in the region of 1735-1750 cm⁻¹. Concurrently, a decrease in the intensity of the broad O-H stretching band would be observed due to the conversion of one of the hydroxyl groups to an ester.

Sample Preparation and Extraction Strategies for Acetylated Chloramphenicol in Complex Matrices

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis. The strategies for acetylated chloramphenicol are largely based on methods developed for the parent compound, taking into account the slightly increased non-polarity of the acetylated form.

Liquid-Liquid Extraction (LLE) is a common and straightforward method. Ethyl acetate is a highly effective solvent for extracting both chloramphenicol and its acetylated metabolites from aqueous solutions and biological matrices like cell lysates. fda.govwur.nl The protocol typically involves vortexing the sample with ethyl acetate, separating the organic phase, and then evaporating the solvent to concentrate the extracted compounds. This method is widely used in Chloramphenicol Acetyltransferase (CAT) assays to recover the reaction products. fda.govwur.nl

Solid-Phase Extraction (SPE) offers a more selective cleanup and concentration method compared to LLE. Reversed-phase sorbents, such as C18, are commonly used. The general procedure involves:

Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water to activate the sorbent.

Loading: The sample, typically in an aqueous solution, is passed through the cartridge. Chloramphenicol and its acetylated derivatives are retained on the nonpolar C18 stationary phase.

Washing: The cartridge is washed with water or a low-percentage organic solvent mixture to remove polar interferences.

Elution: The analytes are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile. omicsonline.org

The eluate is then typically evaporated to dryness and reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system.

Methodologies for Isomer-Specific Detection and Quantification

A significant analytical challenge is the specific detection and quantification of this compound in the presence of its positional isomer, chloramphenicol 3-acetate, and the 1,3-diacetylated form.

Thin-Layer Chromatography (TLC) is a well-established and effective technique for separating these isomers. fda.govwur.nl This method is the standard readout for many CAT assays. The separation is performed on silica (B1680970) gel plates, with a mobile phase typically consisting of a mixture of chloroform (B151607) and methanol (e.g., 19:1 v/v). The different acetylated forms have different polarities, leading to distinct migration rates (Rf values) on the TLC plate. In ascending order of migration, the spots correspond to unacetylated chloramphenicol, the two monoacetylated isomers, and the diacetylated chloramphenicol. Quantification can be achieved by densitometry or by scraping the radioactive spots from the plate for scintillation counting if a radiolabeled substrate is used. fda.govwur.nl

High-Performance Liquid Chromatography (HPLC) offers higher resolution for separating isomers. While specific methods for separating the 1-acetate and 3-acetate isomers are not widely published, methods developed for separating the stereoisomers of the parent compound demonstrate the resolving power of HPLC. Chiral liquid chromatography has been successfully used to separate all eight stereoisomers of chloramphenicol. This indicates that with careful method development, reversed-phase or chiral HPLC columns could likely resolve the positional acetate isomers, allowing for their individual quantification by UV or mass spectrometric detection.

Compound Names

Prodrug Research and Pharmaceutical Design Considerations for Acetylated Chloramphenicol

Investigation of Acetylated Chloramphenicol (B1208) as Potential Prodrug Intermediates

The investigation into acetylated forms of chloramphenicol, including chloramphenicol 1-acetate, as potential prodrugs is rooted in the established success of other ester prodrugs like chloramphenicol succinate (B1194679) and palmitate. The primary goal of creating a prodrug is often to modify the physicochemical properties of the parent drug, such as solubility or taste, to improve its delivery and absorption. Esterification at the primary hydroxyl group (at the C-1 position) of chloramphenicol is a key strategy because these ester derivatives are often unstable in vivo and are designed to be rapidly converted back to the active parent drug by endogenous enzymes. nih.gov

Research has involved the synthesis and evaluation of a series of 1-O-acyl and 1,3-O-diacyl derivatives of chloramphenicol. nih.govmdpi.com These studies aim to understand how modifying the hydroxyl groups with different acyl chains, including the simple acetyl group, affects the molecule's antibacterial activity and potential as a prodrug intermediate. For instance, studies on monoacylation at either the 1- or 3-hydroxy position have been conducted to assess their impact on antimicrobial potency. nih.govmdpi.com

One study exploring various synthetically obtained 1-O-acyl derivatives tested their activity against Mycobacterium intracellulare and Mycobacterium tuberculosis. The results indicated that monoacylation with certain groups at the C-1 position could either maintain or, in some cases, enhance the activity against specific bacterial strains compared to the parent chloramphenicol molecule. For example, the monoacetyl derivative (1'-acetyl-chloramphenicol) showed equal potency to chloramphenicol against M. intracellulare. nih.govmdpi.com This supports the concept of using the 1-acetate form as a prodrug intermediate, as it retains the potential for bioactivation while offering a modifiable site for pharmaceutical design.

It is crucial to distinguish this prodrug approach from the well-documented bacterial resistance mechanism involving chloramphenicol acetyltransferase (CAT). This enzyme inactivates chloramphenicol by acetylating the 3-hydroxy group, and sometimes subsequently the 1-hydroxy group, preventing the drug from binding to bacterial ribosomes. capes.gov.brresearchgate.net While this highlights the biological interaction with acetylated forms, prodrug research deliberately harnesses esterification at the C-1 position to create a temporarily inactive form that can be predictably hydrolyzed back to the active drug within the human body. nih.gov

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Selected 1-O-Acyl Chloramphenicol Derivatives nih.govmdpi.com
CompoundModification at C-1 PositionMycobacterium intracellulareMycobacterium tuberculosis
Chloramphenicol (Parent Drug)-OH (unmodified)25.0>100
1'-acetyl-chloramphenicolAcetyl25.0Data Not Available
1'-(p-nitrobenzoyl)chloramphenicolp-nitrobenzoyl12.550.0

Hydrolysis and Bioactivation Mechanisms of Chloramphenicol Prodrugs to Active Forms

The therapeutic efficacy of a chloramphenicol ester prodrug, such as this compound, is entirely dependent on its efficient in vivo hydrolysis to release the active chloramphenicol molecule. This bioactivation is a critical step in the mechanism of action for all chloramphenicol ester prodrugs. nih.gov The fundamental mechanism is the cleavage of the ester bond, which liberates the free drug with its essential hydroxyl groups that are required for binding to the bacterial ribosome and inhibiting protein synthesis.

This conversion is primarily an enzymatic process, catalyzed by non-specific esterases that are widely distributed throughout the body, including in the plasma, liver, and small intestine. researchgate.net For orally administered prodrugs like chloramphenicol palmitate, hydrolysis is initiated by pancreatic lipases in the small intestine before the active drug is absorbed. nih.govnih.gov For parenteral prodrugs like chloramphenicol succinate, hydrolysis occurs systemically while the drug is circulating in the body. nih.govnih.gov

The bioactivation pathway for an acetylated prodrug like this compound follows this same principle. After administration, the ester linkage at the C-1 position is targeted by endogenous esterases. The enzyme catalyzes the hydrolytic cleavage of this bond, releasing acetic acid and the pharmacologically active chloramphenicol. This process restores the primary hydroxyl group, which is crucial for the drug's antibacterial activity. The rate and extent of this hydrolysis are key pharmacokinetic parameters that determine the onset and intensity of the drug's effect. The design of the ester promoiety can influence the susceptibility of the prodrug to enzymatic cleavage, allowing for modulation of the drug release profile.

While enzymatic hydrolysis is the main pathway, spontaneous chemical hydrolysis can also occur, influenced by physiological pH. drugbank.com However, this non-enzymatic process is generally much slower and less significant for bioactivation compared to the rapid cleavage mediated by esterases.

Research on Pharmacokinetic Profiles and Bioavailability of Acetylated Esters in Experimental Models

Direct and extensive pharmacokinetic data specifically for this compound in experimental models is not widely published. However, the pharmacokinetic profiles of the clinically used chloramphenicol succinate and palmitate esters provide a well-established framework for understanding the expected behavior and bioavailability of acetylated esters. nih.govlongdom.org

Research on these established prodrugs highlights several key considerations:

Bioavailability : The bioavailability of the active drug from a prodrug is often incomplete. For example, after intravenous administration of the chloramphenicol succinate prodrug, the bioavailability of active chloramphenicol averages only about 70%. nih.gov This is largely because a significant portion (around 30%) of the inactive succinate ester is rapidly excreted by the kidneys before it can be hydrolyzed into the active form. nih.govresearchgate.net

Route of Administration : The route of administration significantly impacts the pharmacokinetic profile. The oral chloramphenicol palmitate ester is hydrolyzed in the gut, and its absorption can be influenced by factors like particle size and the presence of food. nih.govresearchgate.net Studies have shown that the bioavailability of oral crystalline chloramphenicol and the palmitate ester is approximately 80%. nih.gov

Hydrolysis Rate : The rate of conversion from the inactive ester to the active drug determines the time to reach peak plasma concentrations (Tmax) and the level of that peak (Cmax). Incomplete or slow hydrolysis can lead to lower-than-expected plasma levels of active chloramphenicol, potentially compromising therapeutic efficacy. pjsir.org

Experimental models for any new acetylated chloramphenicol ester would focus on measuring these key parameters: the rate and extent of hydrolysis in vivo, the resulting plasma concentrations of both the ester prodrug and the active chloramphenicol, the volume of distribution, and the routes of elimination for both the prodrug and the parent compound. longdom.org The variability in esterase activity among individuals and in different species is also a critical factor that would be assessed in experimental models. longdom.org

Table 2: Comparative Bioavailability of Different Chloramphenicol Formulations nih.gov
Chloramphenicol FormulationAdministration RouteAverage Bioavailability of Active ChloramphenicolKey Pharmacokinetic Consideration
Crystalline PowderOral~80%Direct absorption of active drug.
Palmitate Ester (Prodrug)Oral (Suspension)~80%Requires hydrolysis in the small intestine prior to absorption.
Succinate Ester (Prodrug)Intravenous~70% (Variable)Incomplete conversion due to renal excretion of the inactive ester prodrug.

Emerging Research Areas and Future Directions for Chloramphenicol 1 Acetate Studies

Design of Next-Generation Chloramphenicol (B1208) Derivatives with Enhanced Efficacy and Reduced Toxicity

The quest for safer and more effective antibiotics has spurred the development of novel chloramphenicol derivatives, with a focus on modifying the core structure to improve its therapeutic index. Chloramphenicol 1-acetate often serves as a key intermediate or a direct precursor in these synthetic strategies. The primary objectives are to enhance antibacterial potency, broaden the spectrum of activity, and mitigate the characteristic toxic side effects associated with the parent compound. mdpi.comnih.gov

Researchers are exploring several avenues to achieve these goals:

Prodrug and Bioconjugation Strategies: One promising approach involves the synthesis of prodrugs that can be enzymatically converted to the active form of chloramphenicol at the site of infection. This strategy aims to reduce systemic toxicity. nih.govacs.org Peptide-conjugated chloramphenicol derivatives, for example, have been shown to modulate the properties of the prodrug, potentially enhancing its efficacy. nih.govacs.org The structure-activity relationship of these conjugates is a critical area of investigation to optimize their therapeutic potential. nih.govacs.org

Structural Modifications: Chemical modifications of the chloramphenicol molecule are being investigated to overcome resistance mechanisms and reduce toxicity. For instance, the synthesis of glycosylated derivatives of chloramphenicol has demonstrated complete resistance to the action of chloramphenicol acetyltransferase (CAT), a key enzyme in bacterial resistance. nih.gov These glycosylated forms have also shown reduced toxicity to human cells and improved water solubility. nih.gov

Fluorinated Derivatives: The introduction of fluorine atoms into the chloramphenicol structure has been explored to create analogs with retained or enhanced biological activity, even against chloramphenicol-resistant organisms. annualreviews.org

The table below summarizes some of the approaches being taken in the design of next-generation chloramphenicol derivatives.

Derivative Type Design Strategy Intended Advantage
Peptide ConjugatesAttachment of peptides to chloramphenicol succinate (B1194679). nih.govacs.orgModulated prodrug properties, potentially enhanced efficacy. nih.govacs.org
Glycosylated DerivativesIntroduction of sugar moieties to the hydroxyl groups. nih.govOvercoming resistance by evading enzymatic inactivation, reduced toxicity, and improved solubility. nih.gov
O-acyl DerivativesAcylation of the hydroxyl groups. nih.govPotential for improved pharmacological properties. nih.gov

Application in Combating Antimicrobial Resistance through Novel Mechanisms

A primary driver for the development of new chloramphenicol derivatives is the global threat of antimicrobial resistance. The most common mechanism of resistance to chloramphenicol is enzymatic inactivation by chloramphenicol acetyltransferases (CATs), which acetylate the hydroxyl groups of the antibiotic, preventing it from binding to the bacterial ribosome. wikipedia.orgnih.govdrugbank.com this compound is a product of this reaction.

Research is focused on several strategies to combat this resistance:

Evading Enzymatic Inactivation: A key strategy is the design of derivatives that are poor substrates for CAT enzymes. As mentioned, glycosylation of the hydroxyl groups has been shown to be an effective way to make the molecule resistant to acetylation. nih.gov

Inhibition of Resistance Enzymes: Another approach is the development of compounds that can inhibit the activity of CATs. While not a direct modification of chloramphenicol itself, this represents a complementary strategy to restore the efficacy of the parent drug.

Alternative Mechanisms of Action: Some research is exploring whether modifications to the chloramphenicol scaffold can lead to derivatives with novel mechanisms of action that are not susceptible to existing resistance pathways. mdpi.comnih.gov This could involve targeting different bacterial processes or having a dual mode of action. nih.gov

Combination Therapies: The use of chloramphenicol or its derivatives in combination with other antibiotics is being investigated as a way to enhance efficacy and reduce the likelihood of resistance development.

The following table details some of the mechanisms of resistance to chloramphenicol and the corresponding strategies being developed to overcome them.

Resistance Mechanism Description Counter-Strategy
Enzymatic InactivationAcetylation of chloramphenicol by CAT enzymes. wikipedia.orgnih.govdrugbank.comDesign of derivatives resistant to acetylation (e.g., glycosylated forms). nih.gov
Target Site ModificationMutations in the 23S rRNA, the binding site of chloramphenicol on the ribosome. nih.govresearchgate.netDevelopment of derivatives with altered binding properties.
Decreased Permeability/EffluxReduced uptake of the drug or active pumping of the drug out of the bacterial cell. nih.govmdpi.commdpi.comSynthesis of derivatives with improved cell penetration or that are not substrates for efflux pumps. nih.gov

Environmental Bioremediation and Degradation Studies of Acetylated Chloramphenicol

The widespread use of antibiotics has led to their presence in various environmental compartments, raising concerns about the development of antibiotic resistance and ecological disruption. nih.govresearchgate.net Chloramphenicol and its metabolites, including acetylated forms, can enter the environment through wastewater from pharmaceutical manufacturing and agricultural runoff. nih.govnih.gov

Research in this area is focused on understanding the fate of acetylated chloramphenicol in the environment and developing strategies for its removal:

Microbial Degradation: Microorganisms play a crucial role in the breakdown of chloramphenicol in the environment. nih.gov Studies have identified various bacterial species capable of degrading chloramphenicol and its acetylated derivatives. nih.govresearchgate.net The biotransformation pathways often involve initial steps such as oxidation, isomerization, and acetylation of the chloramphenicol molecule. nih.govresearchgate.net

Enzymatic Bioremediation: Identifying and characterizing the enzymes responsible for the degradation of acetylated chloramphenicol can lead to the development of enzymatic bioremediation technologies. nih.govresearchgate.net This could involve using isolated enzymes or whole-cell biocatalysts to treat contaminated water and soil.

Advanced Oxidation Processes: In addition to biological methods, advanced oxidation processes (AOPs) are being investigated for the degradation of chloramphenicol in water. mdpi.commdpi.com These processes generate highly reactive species that can break down the antibiotic into less harmful compounds. mdpi.commdpi.com

The table below outlines some of the key processes involved in the environmental fate of acetylated chloramphenicol.

Process Description Key Factors
BiodegradationBreakdown of the compound by microorganisms. nih.govresearchgate.netMicrobial community composition, presence of specific degrading enzymes. nih.govnih.govresearchgate.net
BiotransformationChemical modification of the compound by organisms. nih.govresearchgate.netInitial steps can include oxidation, isomerization, and further acetylation. nih.govresearchgate.net
PhotolysisDegradation of the compound by sunlight. nih.govWavelength and intensity of light, presence of photosensitizers.
HydrolysisBreakdown of the compound in the presence of water. nih.govpH, temperature.

Integration of Multi-Omics Approaches in Metabolic Pathway Elucidation

Understanding the complex metabolic pathways involved in the biotransformation of chloramphenicol and its derivatives is crucial for both drug development and environmental remediation. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing unprecedented insights into these processes. nih.govresearchgate.netomu.edu.trnih.gov

Comprehensive Pathway Mapping: Multi-omics approaches allow researchers to construct a complete picture of how microorganisms metabolize chloramphenicol. nih.govresearchgate.net For example, by analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in a microbial community exposed to chloramphenicol, scientists can identify the key enzymes and metabolic intermediates involved in its degradation. nih.govresearchgate.net

Discovery of Novel Enzymes and Pathways: This integrated approach has led to the discovery of novel biotransformation pathways for chloramphenicol, including isomerization, and the identification of new enzymes responsible for its degradation. nih.govresearchgate.net

Understanding Microbial Interactions: In complex microbial communities, such as those found in soil and wastewater, multi-omics can reveal the synergistic interactions between different species in the degradation of chloramphenicol. nih.govresearchgate.net This knowledge is essential for designing effective bioremediation strategies.

The following table highlights the contributions of different omics technologies to the study of chloramphenicol metabolism.

Omics Technology Contribution
GenomicsIdentifies the genes encoding potential degradation enzymes. nih.gov
TranscriptomicsReveals which genes are actively being expressed in the presence of chloramphenicol. nih.gov
ProteomicsIdentifies the proteins (enzymes) that are actively involved in the metabolic process. nih.gov
MetabolomicsIdentifies the metabolic intermediates and final products of the degradation pathway. nih.govnih.govresearchgate.net

Development of Advanced In Vitro and In Vivo Models for Toxicity and Efficacy Assessment

The development of new chloramphenicol derivatives requires robust and reliable models to assess their efficacy and potential toxicity. There is a growing emphasis on the use of advanced in vitro models to reduce the reliance on animal testing and to obtain more human-relevant data. nih.gov

Primary Hepatocyte Cultures: Primary liver cells (hepatocytes) are valuable tools for studying the metabolism and toxicity of drugs like chloramphenicol, as the liver is the primary site of its metabolism. nih.govresearchgate.net These models can help to identify species-specific differences in metabolism and toxicity. nih.govresearchgate.net

3D Cell Cultures and Organ-on-a-Chip: More advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip technology, are being developed to better mimic the complex environment of human tissues and organs. These models have the potential to provide more accurate predictions of a drug's efficacy and toxicity in humans.

The table below compares different models used for assessing the toxicity and efficacy of chloramphenicol derivatives.

Model Type Advantages Limitations
2D Cell CulturesHigh-throughput, cost-effective.Lack of tissue architecture, may not accurately reflect in vivo responses.
Primary Hepatocyte CulturesMore physiologically relevant than cell lines for metabolism studies. nih.govresearchgate.netLimited lifespan, variability between donors. nih.gov
3D Cell CulturesBetter mimic tissue structure and cell-cell interactions.More complex and costly than 2D cultures.
Organ-on-a-ChipCan simulate the function of human organs and their interactions.Technology is still emerging and not yet widely available.
In Vivo Animal ModelsProvides data on the whole-organism response.Ethical concerns, may not always accurately predict human responses. nih.gov

Q & A

Q. How can researchers synthesize and characterize Chloramphenicol 1-acetate with high purity?

  • Methodological Answer : Synthesis typically involves acetylation of chloramphenicol using acetic anhydride or acetyl chloride under controlled conditions. Post-reaction, purification is achieved via column chromatography (silica gel) or recrystallization using solvents like ethanol or ethyl acetate. Characterization requires nuclear magnetic resonance (NMR) to confirm the 1-acetate positional isomer (distinct from 3-acetate or diacetate derivatives) and high-performance liquid chromatography (HPLC) to verify purity (>95%). For known compounds, compare spectral data with literature; for novel derivatives, provide full spectroscopic evidence (¹H/¹³C NMR, mass spectrometry) .

Q. What standardized assays are used to evaluate this compound’s enzymatic activity in bacterial systems?

  • Methodological Answer : The chloramphenicol acetyltransferase (CAT) assay is widely used. In this assay, cell lysates (e.g., from transfected mammalian cells) are incubated with radiolabeled chloramphenicol and acetyl-CoA. Reaction products, including this compound, are separated via thin-layer chromatography (TLC) and quantified using autoradiography or densitometry. Key controls include:
  • Negative control : Lysates from untransfected cells.
  • Positive control : Lysates spiked with purified CAT enzyme.
  • Data interpretation : Compare migration patterns of 1-acetate (intermediate mobility) against 3-acetate and diacetate derivatives .

Q. How should researchers assess the stability of this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, -20°C, and -80°C) and humidity levels. Periodically sample aliquots and analyze via HPLC to monitor degradation (e.g., hydrolysis to chloramphenicol). Stability criteria include:
  • Acceptable degradation : <5% over 6 months at recommended storage temperature (2–8°C).
  • Critical parameters : pH of storage buffer, exposure to light, and presence of enzymatic contaminants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with reduced toxicity?

  • Methodological Answer : SAR studies involve systematic modifications to the chloramphenicol scaffold (e.g., substitutions at the 1-acetate group, dichloroacetamide tail, or propanediol chain). Steps include:

Synthesis : Generate analogs with targeted substitutions (e.g., esterase-resistant acetates).

In vitro testing : Assess antibacterial efficacy (minimum inhibitory concentration, MIC) against Gram-positive/-negative strains.

Toxicity profiling : Compare bone marrow suppression (via hematopoietic progenitor cell assays) and mitochondrial toxicity (ATP synthesis inhibition) relative to parent compounds.
Computational tools (e.g., molecular docking) predict binding affinity to bacterial ribosomes and human mitochondrial 70S ribosomes to prioritize analogs .

Q. How should researchers resolve contradictory data on this compound’s metabolic fate in eukaryotic systems?

  • Methodological Answer : Contradictions (e.g., variability in hydrolysis rates across cell lines) require:

Experimental replication : Repeat assays under standardized conditions (pH, temperature, enzyme concentration).

Source validation : Verify esterase activity in cell lysates using fluorogenic substrates.

Cross-model comparison : Test parallel systems (e.g., liver microsomes vs. transfected COS-7 cells) to identify tissue-specific metabolism.
Statistical tools (e.g., ANOVA with post-hoc tests) determine significance of inter-study variability .

Q. What advanced techniques detect this compound residues in complex biological matrices (e.g., crustacean tissues)?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., Chloramphenicol-d5 1-acetate). Method validation includes:
  • Matrix effects : Spike recovery tests in homogenized tissue samples.
  • Limit of quantification (LOQ) : Typically ≤1 µg/kg.
  • Proficiency testing : Cross-validate with inter-laboratory studies to ensure reproducibility .

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Chloramphenicol 1-acetate

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